(S,R,S)-AHPC-C7-amine (dihydrochloride) is a chemical compound that serves as a ligand in the recruitment of the von Hippel-Lindau (VHL) protein, playing a significant role in targeted protein degradation technologies such as proteolysis-targeting chimeras (PROTAC). This compound is characterized by its specific stereochemistry, which enhances its binding affinity to target proteins, making it valuable in various scientific applications, particularly in cancer research and drug development .
(S,R,S)-AHPC-C7-amine (dihydrochloride) is synthesized from chiral precursors through multiple synthetic routes. It belongs to the class of amines and is specifically categorized as a VHL ligand due to its ability to facilitate the ubiquitination of target proteins, leading to their degradation via the proteasome pathway .
The synthesis of (S,R,S)-AHPC-C7-amine (dihydrochloride) involves several key steps:
The molecular structure of (S,R,S)-AHPC-C7-amine (dihydrochloride) can be represented by its chemical formula, which includes multiple functional groups that contribute to its biological activity. The presence of the amine group allows for interactions with various biological targets.
(S,R,S)-AHPC-C7-amine (dihydrochloride) participates in several types of chemical reactions:
The mechanism of action for (S,R,S)-AHPC-C7-amine (dihydrochloride) involves its binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This interaction facilitates:
This process is particularly significant in regulating proteins involved in cancer pathways, such as hypoxia-inducible factors, which are crucial for cellular responses to oxygen availability .
(S,R,S)-AHPC-C7-amine (dihydrochloride) exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability during synthesis .
(S,R,S)-AHPC-C7-amine (dihydrochloride) has diverse applications across various scientific fields:
(S,R,S)-AHPC-C7-amine serves as a critical E3 ubiquitin ligase-recruiting moiety in proteolysis-targeting chimeras (PROTACs). This compound incorporates the von Hippel-Lindau (VHL) ligand VH032, linked via a heptyl (C7) spacer to an amine group that facilitates conjugation to target protein ligands. The VHL protein functions as the substrate recognition subunit of the Cullin2 RING E3 ligase complex (CRL2^VHL^), which catalyzes polyubiquitination of neo-substrates. Recruitment of CRL2^VHL^ by (S,R,S)-AHPC-C7-amine enables PROTACs to hijack the ubiquitin-proteasome system for targeted degradation of disease-relevant proteins such as estrogen-related receptor α (ERRα) [1] [5].
The therapeutic rationale for VHL recruitment stems from its differential tissue expression. For example, the PROTAC DT2216 exploits low VHL expression in platelets to mitigate thrombocytopenia associated with B-cell lymphoma extra-large protein (BCL-XL) inhibition. This highlights how E3 ligase selectivity can reduce on-target toxicities—a key advantage over conventional inhibitors [2] [4]. Despite over 600 human E3 ligases, fewer than 2% have been utilized in PROTAC development due to ligandability challenges. (S,R,S)-AHPC-C7-amine exemplifies the strategic expansion beyond cereblon (CRBN) and mouse double minute 2 homolog (MDM2) recruiters, addressing limitations such as E3 ligase mutation-mediated resistance [2] [8].
Table 1: Key E3 Ligases Utilized in PROTAC Design
E3 Ligase | Complex | Clinical Relevance | Ligand Example |
---|---|---|---|
VHL | CRL2^VHL^ | Low platelet expression reduces toxicity | (S,R,S)-AHPC-C7-amine |
CRBN | CRL4^CRBN^ | Susceptible to mutations in multiple myeloma | Thalidomide derivatives |
MDM2 | Monomeric RING | Overexpressed in cancers with p53 mutations | Nutlin-3a |
DDB1 | CRL4^DDB1^ | Emerging target for covalent PROTACs | Cysteine-targeting probes |
The high-affinity interaction between (S,R,S)-AHPC-C7-amine and VHL originates from structural mimicry of the hypoxia-inducible factor 1α (HIF-1α) hydroxyproline motif. VHL's β-domain harbors a hydrophobic pocket that stereoselectively recognizes (2S,4R)-4-hydroxyproline via hydrogen bonds with Ser111, His115, and a buried water network. The (S,R,S) configuration of (S,R,S)-AHPC-C7-amine optimizes these contacts, exhibiting >50-fold higher affinity than its (S,S,S) diastereomer [3] [6] [9].
Crystallographic studies reveal three critical binding determinants:
Thermodynamic analyses confirm that (S,R,S)-AHPC-C7-amine binds VHL with dissociation constants (K~d~) of 80–120 nM, rivaling native HIF-1α peptides. This affinity arises from enthalpy-driven interactions offsetting entropic penalties of conformational restriction. Molecular dynamics simulations further demonstrate that the C7 linker length balances flexibility and rigidity, optimizing ternary complex formation while minimizing proteolytic instability [5] [7].
Table 2: Structural and Binding Properties of VHL Ligands
Ligand | K~d~ (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Stereochemistry |
---|---|---|---|---|---|
(S,R,S)-AHPC | 90 | -9.8 | -12.1 | -2.3 | Active |
(S,S,S)-AHPC | 4800 | -7.1 | -8.7 | -1.6 | Inactive |
HIF-1α peptide | 150 | -9.2 | -14.3 | -5.1 | Natural substrate |
The efficacy of (S,R,S)-AHPC-C7-amine-based PROTACs hinges on cooperative ternary complex formation between VHL, the PROTAC, and the target protein. Surface plasmon resonance and isothermal titration calorimetry studies reveal that PROTACs incorporating this ligand exhibit positive cooperativity (α >1) when recruiting substrates like ERRα or bromodomain-containing protein 4 (BRD4). This cooperativity reduces the effective degradation concentration (DC~50~) to sub-stoichiometric levels, enabling catalytic target turnover [7] [9].
Three kinetic parameters govern degradation efficiency:
Thermodynamically, ternary complex formation is entropy-driven, compensating for rigidification losses. The C7 linker optimally balances conformational flexibility and molecular reach, enabling a "Goldilocks zone" for ubiquitin transfer. Remarkably, (S,R,S)-AHPC-C7-amine-based PROTACs induce VHL autoregulation: prolonged treatment stabilizes VHL protein by 2.5-fold via reduced autoubiquitination, creating negative feedback that attenuates hypoxia-inducible factor 1α (HIF-1α) accumulation [7] [9].
Table 3: Kinetic Parameters of Ternary Complexes Involving (S,R,S)-AHPC-C7-amine
Target Protein | Cooperativity (α) | Ternary t~1/2~ (min) | Ubiquitination K~M~ (µM) | DC~50~ (nM) |
---|---|---|---|---|
ERRα | 3.2 | 22 | 4.1 | 15 |
BRD4 (short isoform) | 1.8 | 18 | 2.7 | 9 |
Androgen receptor | 2.4 | 25 | 5.3 | 32 |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: